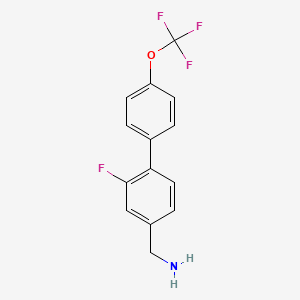
3-(2-Fluorophenethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-fluorophenethyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom in the phenethyl group can significantly influence the compound’s chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenethyl)pyrrolidine typically involves the reaction of 2-fluorophenethylamine with a suitable pyrrolidine precursor. One common method is the reductive amination of 2-fluorophenylacetaldehyde with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-(2-Fluorophenethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the phenethyl group.
Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenethyl derivatives.
科学的研究の応用
3-(2-Fluorophenethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 3-(2-Fluorophenethyl)pyrrolidine involves its interaction with specific molecular targets in the body. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
3-(2-Chlorophenethyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromophenethyl)pyrrolidine: Contains a bromine atom in place of fluorine.
3-(2-Methylphenethyl)pyrrolidine: Features a methyl group instead of a halogen.
Uniqueness
The presence of the fluorine atom in 3-(2-Fluorophenethyl)pyrrolidine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics can enhance its biological activity and make it a valuable compound in drug discovery and development.
特性
分子式 |
C12H16FN |
|---|---|
分子量 |
193.26 g/mol |
IUPAC名 |
3-[2-(2-fluorophenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H16FN/c13-12-4-2-1-3-11(12)6-5-10-7-8-14-9-10/h1-4,10,14H,5-9H2 |
InChIキー |
SIIPUNRZNDTYAL-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CCC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















